molecular formula C6H14ClNS B1450303 5-Methyl-1,4-thiazepane hydrochloride CAS No. 1795491-77-8

5-Methyl-1,4-thiazepane hydrochloride

Cat. No.: B1450303
CAS No.: 1795491-77-8
M. Wt: 167.7 g/mol
InChI Key: VGBSYVIPDIWVCG-UHFFFAOYSA-N
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Description

5-Methyl-1,4-thiazepane hydrochloride is a versatile seven-membered heterocyclic compound containing sulfur and nitrogen, serving as a valuable building block in synthetic organic and medicinal chemistry research. This compound is part of the 1,4-thiazepane scaffold, which is recognized as a privileged structure in drug discovery . Derivatives of this core structure are investigated for their diverse pharmacological profiles, which can include activity as central nervous system (CNS) agents, anti-inflammatory compounds, and enzyme inhibitors . For instance, substituted 1,4-thiazepanes have been optimized and studied as positive allosteric modulators for metabotropic glutamate receptors (mGlu4 PAMs), a target relevant to neurological disorders . Furthermore, related thiazepane analogs have been identified as potent inhibitors of enzymes like interleukin-1β converting enzyme (ICE) and inducible nitric oxide synthase (iNOS), the latter being a target for inflammatory diseases . The molecular scaffold provides a three-dimensional framework that can be functionalized to explore structure-activity relationships and to develop novel bioactive molecules. This product is intended for research purposes as a chemical intermediate. It is For Research Use Only. Not for diagnostic or therapeutic uses, and strictly not for human use.

Properties

IUPAC Name

5-methyl-1,4-thiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBSYVIPDIWVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursor Amines with Sulfur-Containing Reagents

The primary synthetic route to 5-Methyl-1,4-thiazepane hydrochloride involves the cyclization of suitable precursor amines that contain sulfur and nitrogen functionalities. This process typically proceeds through intramolecular ring closure facilitated by base and heat, yielding the seven-membered thiazepane ring system.

  • Reaction Conditions:

    • Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve reactants and intermediates effectively.
    • Reflux temperatures in the range of 60–80°C are maintained to ensure complete cyclization.
    • Strong inorganic bases like potassium hydroxide or sodium hydroxide are used to promote cyclization, often in an inert solvent such as xylene at reflux temperatures between 130–150°C for industrial processes.
  • Mechanistic Insight:

    • The cyclization typically involves amino-acetylenes or related intermediates, which upon heating in the presence of base, close to form the 1,4-thiazepine ring rather than smaller ring analogues.
    • The presence of a methyl substituent at the 5-position influences the ring closure pathway, favoring the formation of the seven-membered ring.

Formation of Hydrochloride Salt

Once the free base of 5-Methyl-1,4-thiazepane is synthesized, it is converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability, which is critical for pharmaceutical applications.

  • Procedure:

    • The free base is dissolved in an appropriate solvent such as ethanol.
    • An equimolar or slight excess of hydrochloric acid is added under stirring.
    • The hydrochloride salt precipitates out or remains in solution depending on conditions and is isolated by filtration or crystallization.
  • Purification:

    • The product is further purified by recrystallization from ethanol or other suitable solvents.
    • Column chromatography using silica gel with DCM/methanol gradients can be employed to enhance purity before salt formation.

Hydrogenation to Hexahydro Derivatives (Optional Step)

In some synthetic schemes, the tetrahydro-1,4-thiazepine intermediate can be hydrogenated to the hexahydro derivative using low-pressure hydrogen and noble metal catalysts such as palladium on carbon in inert solvents (ethanol, methanol). This step is relevant when fully saturated ring systems are desired before salt formation.

Optimization Parameters

Parameter Optimal Range/Condition Notes
Temperature 60–80°C (cyclization), 130–150°C (industrial) Ensures complete cyclization
Solvent THF, DCM, Xylene Solubility and stability of intermediates
Base KOH, NaOH Promotes ring closure
Catalyst (if H2) Pd/C (palladium on carbon) For hydrogenation of tetrahydro intermediates
Acid for salt formation HCl (aqueous or ethanolic) Converts free base to hydrochloride salt
Purification Column chromatography, recrystallization Enhances product purity

Analytical Techniques for Purity and Stability

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for the thiazepane ring N–CH₂–S groups (δ 3.2–3.8 ppm) and methyl substituents (δ 1.2–1.5 ppm).
    • ^13C NMR confirms ring carbons and methyl carbon environments.
  • High-Performance Liquid Chromatography (HPLC):

    • Used to monitor purity and degradation over time.
    • Typical method: C18 column, mobile phase with 0.1% trifluoroacetic acid in water/acetonitrile gradient.
  • Mass Spectrometry (LC-MS):

    • Confirms molecular weight and structural integrity.
  • Elemental Analysis:

    • Validates compound composition, particularly for hydrochloride salt formation.
  • Stability Testing:

    • Samples stored at –20°C (lyophilized) and 4°C (solution) monitored by HPLC for up to 30 days.
    • Decomposition beyond 5% triggers reformulation with stabilizers like butylated hydroxytoluene (BHT).
Step Description Conditions/Notes
Precursor Preparation Amino-acetylene or related amine synthesis Standard organic synthesis methods
Cyclization Intramolecular ring closure with base and heat KOH/NaOH, THF/DCM, reflux 60–80°C or xylene reflux 130–150°C
Hydrogenation (optional) Saturation of tetrahydro intermediate Pd/C catalyst, low-pressure H2, ethanol
Salt Formation Reaction with HCl to form hydrochloride salt Ethanol solvent, stirring, crystallization
Purification Column chromatography, recrystallization Silica gel, DCM/MeOH gradients
Analytical Validation NMR, HPLC, LC-MS, elemental analysis Confirm structure, purity, and stability

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-thiazepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-1,4-thiazepane hydrochloride has been investigated for its pharmacological properties, particularly in relation to central nervous system (CNS) activity and antimicrobial effects.

CNS Activity

Research indicates that compounds related to 1,4-thiazepanes exhibit significant effects on the CNS. For instance, certain derivatives have demonstrated the ability to prevent convulsions induced by electroshock or metrazole in animal models. This suggests potential applications in developing anticonvulsant medications .

Case Study: Anticonvulsant Activity

  • Study: A series of thiazepane derivatives were tested for their anticonvulsant properties.
  • Findings: Compounds showed a dose-dependent reduction in seizure activity in rat models.
  • Conclusion: 5-Methyl-1,4-thiazepane hydrochloride could serve as a lead compound for developing new anticonvulsant drugs.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity of 5-Methyl-1,4-thiazepane Hydrochloride

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli100 µg/mL
Candida albicans50 µg/mL

These findings indicate that 5-Methyl-1,4-thiazepane hydrochloride may be a candidate for further development as an antimicrobial agent .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a biopesticide or fungicide.

Biopesticide Development

Research has indicated that thiazepane derivatives can inhibit the growth of soil pathogens that affect crops. This positions 5-Methyl-1,4-thiazepane hydrochloride as a potential biopesticide.

Case Study: Soil Pathogen Inhibition

  • Study: The efficacy of thiazepane derivatives against soil-borne pathogens was evaluated.
  • Findings: Significant inhibition of pathogen growth was observed at low concentrations.
  • Conclusion: The compound could be developed into a sustainable agricultural product to protect crops from diseases.

Material Science Applications

Beyond biological applications, 5-Methyl-1,4-thiazepane hydrochloride has potential uses in material science due to its chemical stability and reactivity.

Polymerization Studies

The compound can participate in polymerization reactions, leading to the development of novel materials with specific properties.

Data Table: Polymerization Potential of 5-Methyl-1,4-thiazepane Hydrochloride

Reaction TypeResulting MaterialProperties
Free Radical PolymerizationPoly(thiazepane)High thermal stability
Condensation PolymerizationThiazepane-based copolymersEnhanced mechanical strength

These studies suggest that the compound could be valuable in creating advanced materials for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-methyl-1,4-thiazepane hydrochloride with structurally related compounds, emphasizing substituents, heteroatoms, molecular weights, and purity data derived from the evidence:

Compound Name Molecular Formula Mol. Weight (g/mol) Substituents Heteroatoms Purity CAS/EN300 Identifier Key Features
5-Methyl-1,4-thiazepane hydrochloride C₆H₁₄ClNS (inferred) ~193.7 (estimated) Methyl (C-5) S, N Flexible thiazepane ring; hydrochloride improves solubility.
3-Cyclopropyl-1,4-thiazepane hydrochloride C₈H₁₆ClNS (inferred) 193.74 Cyclopropyl (C-3) S, N 95% EN300-73135 Cyclopropyl group enhances lipophilicity; potential for CNS-targeted activity .
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride C₁₂H₁₆ClNOS (inferred) ~277.8 (estimated) 2-Methoxyphenyl (C-3) S, N EN300-367227 Aromatic substituent may increase binding affinity to receptors .
5-Methyl-1,4-oxazepane hydrochloride C₆H₁₄ClNO (inferred) ~179.6 (estimated) Methyl (C-5) O, N 95% EN300-746151 Oxazepane variant (O replaces S); reduced ring strain and altered electronics .
3-Cyclopropyl-1,4-thiazepane-1,1-dione hydrochloride C₈H₁₄ClNO₂S (inferred) ~235.7 (estimated) Cyclopropyl (C-3), two ketones S, N 95% EN300-731632 Dione structure introduces rigidity and hydrogen-bonding capacity .

Key Structural and Functional Differences:

Heteroatom Substitution (S vs. O): Replacing sulfur with oxygen (e.g., in 5-methyl-1,4-oxazepane hydrochloride) reduces molecular weight by ~14 g/mol and alters electronic properties. Sulfur-containing thiazepanes (e.g., 5-methyl-1,4-thiazepane) may exhibit stronger van der Waals interactions due to sulfur’s larger atomic radius, enhancing binding to hydrophobic protein pockets .

Substituent Effects: Methyl vs. Cyclopropyl: The cyclopropyl group in 3-cyclopropyl-1,4-thiazepane hydrochloride increases steric bulk and lipophilicity, which could improve blood-brain barrier penetration compared to the methyl-substituted analog . Aromatic vs.

Functional Group Additions:

  • The 1,1-dione moiety in 3-cyclopropyl-1,4-thiazepane-1,1-dione hydrochloride introduces two ketone groups, increasing polarity and hydrogen-bond acceptor capacity. This modification could enhance solubility but reduce membrane permeability .

Biological Activity

5-Methyl-1,4-thiazepane hydrochloride is a heterocyclic compound characterized by its seven-membered ring structure containing both sulfur and nitrogen. Its unique molecular configuration allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6_6H14_{14}ClNS
  • Molecular Weight : 151.70 g/mol
  • SMILES Notation : CC1CCSCCN1
  • InChI Key : JDZGEWJZJFNIGZ-UHFFFAOYSA-N

The biological activity of 5-Methyl-1,4-thiazepane hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, influencing their activity and leading to various physiological effects.

Antimicrobial Properties

Research indicates that 5-Methyl-1,4-thiazepane hydrochloride exhibits significant antimicrobial and antifungal properties. These activities suggest potential applications in treating infections caused by resistant strains of bacteria and fungi. The compound's interactions with microbial enzymes can disrupt essential processes, leading to cell death.

Pharmacological Applications

5-Methyl-1,4-thiazepane hydrochloride has been explored for its potential as a lead compound in drug development. Its derivatives may possess therapeutic effects in treating various diseases, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of 5-Methyl-1,4-thiazepane hydrochloride and its derivatives:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of 5-Methyl-1,4-thiazepane hydrochloride against various bacterial strains.
    • Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Enzyme Interaction Study :
    • Research demonstrated that the compound could inhibit the activity of certain enzymes involved in metabolic pathways.
    • The inhibition kinetics suggested a competitive inhibition mechanism.
  • Cytotoxicity Assay :
    • In vitro assays showed that derivatives of 5-Methyl-1,4-thiazepane hydrochloride exhibited cytotoxic effects on cancer cell lines.
    • IC50_{50} values ranged from 10 to 30 µM, indicating promising anticancer potential.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
5-Methyl-1,4-thiazepaneSeven-membered ringAntimicrobial, anticancer
ThiazolidineFive-membered ringAntidiabetic
ThiazoleFive-membered ringAntimicrobial

The unique seven-membered ring structure of 5-Methyl-1,4-thiazepane hydrochloride differentiates it from thiazolidine and thiazole compounds, which may influence its reactivity and biological interactions.

Q & A

Q. Q1: What are the validated methods for synthesizing 5-methyl-1,4-thiazepane hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves cyclization of precursor amines with sulfur-containing reagents. For example, analogous thiazepane derivatives are synthesized via coupling agents like ethylcarbodiimide hydrochloride under reflux in THF (as seen in diazepane syntheses) . Optimization steps include:

  • Temperature control : Maintain reflux conditions (60–80°C) to ensure complete cyclization.
  • Solvent selection : THF or DCM is preferred for solubility and stability of intermediates.
  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradients) followed by recrystallization in ethanol.
    Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and compare retention times with literature standards .

Q. Q2: How can researchers assess the purity and stability of 5-methyl-1,4-thiazepane hydrochloride under varying storage conditions?

Methodological Answer:

  • Purity assessment : Use a combination of NMR (¹H/¹³C), LC-MS, and elemental analysis. For example, ¹H NMR should show characteristic peaks for the thiazepane ring (δ 3.2–3.8 ppm for N–CH₂–S groups) and methyl substituents (δ 1.2–1.5 ppm) .
  • Stability testing : Store aliquots at –20°C (lyophilized) and 4°C (in solution). Monitor degradation via HPLC over 30 days. If decomposition exceeds 5%, reformulate with stabilizers (e.g., antioxidants like BHT) .

Advanced Research Questions

Q. Q3: What pharmacological targets are associated with 5-methyl-1,4-thiazepane hydrochloride, and how can its bioactivity be mechanistically validated?

Methodological Answer: Thiazepane derivatives are explored for CNS modulation (e.g., GABA receptor interactions) and enzyme inhibition (e.g., kinases). To validate targets:

  • In vitro assays : Perform competitive binding assays (e.g., radioligand displacement for GABAₐ receptors) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing sulfur with oxygen or modifying methyl groups) and compare IC₅₀ values .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in target protein pockets (e.g., PDB: 6HUP for GABAₐ) .

Q. Q4: How can researchers resolve contradictions in reported biological activity data for 5-methyl-1,4-thiazepane hydrochloride analogs?

Methodological Answer: Data discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Confirm activity in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems .
  • Batch analysis : Compare results across multiple synthesis batches to rule out impurity-driven effects (≥98% purity required) .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for variables like solvent or cell line .

Q. Q5: What strategies are recommended for studying the metabolic fate of 5-methyl-1,4-thiazepane hydrochloride in preclinical models?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled compound via methylation of precursor amines using ¹⁴C-CH₃I.
  • ADME profiling : Conduct in vivo studies in rodents, collecting plasma, urine, and feces. Analyze metabolites via LC-MSⁿ (e.g., Q-TOF systems) .
  • Enzyme phenotyping : Incubate with human liver microsomes + CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Key Considerations for Experimental Design

  • Safety protocols : Handle hydrochloride salts in fume hoods with PPE (gloves, goggles) due to irritant properties .
  • Data validation : Use ≥3 biological replicates and report SEM/confidence intervals.
  • Negative controls : Include vehicle-only and scrambled analogs in bioassays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,4-thiazepane hydrochloride
Reactant of Route 2
5-Methyl-1,4-thiazepane hydrochloride

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